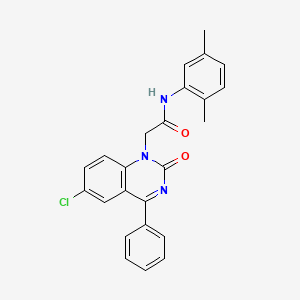

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide, also known as CQDA, is a synthetic compound that belongs to the quinazoline class of compounds. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Structural Aspects and Properties

- Salt and Inclusion Compounds : Research on similar amide-containing isoquinoline derivatives has explored their ability to form gels and crystalline solids upon treatment with different acids. These compounds demonstrate varying fluorescence emissions based on their protonated states and interactions with other compounds (Karmakar et al., 2007).

Pharmacological Applications

- Antimicrobial Activities : Synthesized quinazolinone derivatives, including those similar to the compound , have been evaluated for antimicrobial properties. Some compounds in this category have shown promising activity compared to standard drugs (Patel & Shaikh, 2011).

- Analgesic and Anti-Inflammatory Activities : Novel quinazolinyl acetamides have been synthesized and tested for their analgesic and anti-inflammatory properties. Some of these compounds exhibited potent activities and were found to have mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Molecular Docking Studies

- Molecular Docking for Antimicrobial Screening : A series of similar quinazolinone analogs underwent molecular docking studies to assess their antibacterial properties. These studies provide insights into the binding affinities of these compounds with bacterial proteins (Rajasekaran & Rao, 2015).

- Docking Studies for Antitumor Activity : Novel quinazolinone analogs have been synthesized and their structures confirmed through molecular docking studies, with a focus on evaluating their antitumor activities. These compounds have shown significant potential in inhibiting tumor cell growth (Al-Suwaidan et al., 2016).

- Vibrational Spectroscopy and Molecular Docking : Detailed studies combining vibrational spectroscopy and molecular docking have been conducted on quinazolinone derivatives. These studies help in understanding the molecular structure and potential inhibitory activity against specific protein targets (El-Azab et al., 2016).

Synthesis and Characterization

- Synthesis and Biological Potentials : Various derivatives of quinazolinone, including those structurally related to the compound , have been synthesized and characterized. These compounds are evaluated for their antimicrobial and anticancer activities, highlighting their potential as therapeutic agents (Mehta et al., 2019).

Additional Research Applications

- Radiosynthesis for Metabolism Studies : Research on related chloroacetanilide compounds has involved radiosynthesis for studies on their metabolism and mode of action, demonstrating the versatility of these compounds in various scientific investigations (Latli & Casida, 1995).

Eigenschaften

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O2/c1-15-8-9-16(2)20(12-15)26-22(29)14-28-21-11-10-18(25)13-19(21)23(27-24(28)30)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQSRICYCOUJJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,5-dimethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2896359.png)

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B2896360.png)

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)

![2-(3-(4-fluorophenoxy)propyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2896369.png)